molecular formula C7H11ClO B13965313 1-(2-Chlorocyclopentyl)ethan-1-one CAS No. 73945-56-9

1-(2-Chlorocyclopentyl)ethan-1-one

Cat. No.: B13965313
CAS No.: 73945-56-9
M. Wt: 146.61 g/mol
InChI Key: HCCYCFVFZRZVAU-UHFFFAOYSA-N
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Description

1-(2-Chlorocyclopentyl)ethan-1-one is a chlorinated cyclic ketone with the molecular formula C₇H₁₁ClO. The compound features a cyclopentane ring substituted with a chlorine atom at the 2-position and an acetyl group (COCH₃) at the adjacent carbon. This structural arrangement imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for derivatization reactions and catalytic studies. Its reactivity is influenced by the electron-withdrawing nature of the chlorine atom, which enhances the electrophilicity of the carbonyl group while also affecting ring conformation .

Properties

CAS No.

73945-56-9

Molecular Formula

C7H11ClO

Molecular Weight

146.61 g/mol

IUPAC Name

1-(2-chlorocyclopentyl)ethanone

InChI

InChI=1S/C7H11ClO/c1-5(9)6-3-2-4-7(6)8/h6-7H,2-4H2,1H3

InChI Key

HCCYCFVFZRZVAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCCC1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chlorocyclopentyl)ethanone can be synthesized through several methods. One common approach involves the chlorination of cyclopentanone. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the process is carried out under controlled conditions to ensure the selective chlorination at the desired position on the cyclopentane ring .

Industrial Production Methods

In industrial settings, the production of 1-(2-chlorocyclopentyl)ethanone often involves continuous preparation systems. These systems allow for the automated and controlled addition of reactants, improving the efficiency and yield of the process. For example, a continuous preparation method might use alpha-acetyl-gamma-butyrolactone as a starting material, which undergoes sequential chlorination and ring-closing reactions to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorocyclopentyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentyl ethanones, depending on the nucleophile used.

Scientific Research Applications

1-(2-Chlorocyclopentyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-chlorocyclopentyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine atom and the ketone group play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1-(1-Chlorocyclopentyl)ethan-1-one

The positional isomer 1-(1-chlorocyclopentyl)ethan-1-one (CID 12466580) shares the same molecular formula (C₇H₁₁ClO ) but differs in the chlorine substituent’s position (1- vs. 2-chloro). This difference alters steric and electronic effects:

  • Synthesis : Both isomers can be synthesized via Friedel-Crafts acylation or halogenation of cyclopentyl precursors, though regioselectivity depends on reaction conditions .

Substituent Variations: 1-(2-Methylcyclopentyl)ethan-1-one

Replacing chlorine with a methyl group in 1-(2-methylcyclopentyl)ethan-1-one (CID in ) changes the electronic profile:

  • Electronic Effects : The methyl group is electron-donating, reducing the carbonyl’s electrophilicity compared to the electron-withdrawing chlorine in the target compound.
  • Physical Properties : Methyl substitution typically lowers melting/boiling points due to weaker intermolecular forces (e.g., dipole-dipole interactions) compared to chlorinated analogs .

Aromatic Chlorinated Derivatives: 1-(2-Chlorophenyl) Derivatives

Compounds like 1-(2-chlorophenyl)-2-(cyclopentylsulfanyl)ethan-1-one (CID 2381301, C₁₃H₁₅ClOS ) feature a chlorinated aromatic ring instead of a cyclopentane:

  • Reactivity : The aromatic chlorine is less reactive toward nucleophilic substitution due to resonance stabilization, unlike aliphatic chlorine in the target compound.
  • Applications : Such derivatives are often explored in medicinal chemistry for their bioactivity, whereas aliphatic chlorinated ketones are more common in catalysis .

Sulfur-Containing Analogs: Sulfonyl and Thioether Derivatives

Derivatives such as 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one () incorporate sulfonyl groups:

  • Electronic Effects : The sulfonyl group is strongly electron-withdrawing, further polarizing the carbonyl group compared to chlorine.
  • Thermal Stability : Sulfonyl derivatives (e.g., compound 1f , mp 137–138°C) often exhibit higher melting points due to increased molecular rigidity and intermolecular forces .

Comparative Data Table

Compound Name Molecular Formula Substituent Position/Group Melting Point (°C) Key Reactivity Features Applications References
1-(2-Chlorocyclopentyl)ethan-1-one C₇H₁₁ClO 2-Cl, cyclopentane Not reported High electrophilicity at carbonyl Organic synthesis
1-(1-Chlorocyclopentyl)ethan-1-one C₇H₁₁ClO 1-Cl, cyclopentane Not reported Reduced steric hindrance Catalytic intermediates
1-(2-Methylcyclopentyl)ethan-1-one C₈H₁₂O 2-CH₃, cyclopentane Not reported Lower electrophilicity Solvent-compatible synthon
1-(2-Chlorophenyl)-2-(cyclopentylsulfanyl)ethan-1-one C₁₃H₁₅ClOS 2-Cl (aromatic), S-cyclopentyl Not reported Aromatic stabilization, thioether reactivity Medicinal chemistry
1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one C₁₁H₁₂ClO₂S Sulfonyl, CH₂Cl 137–138 Enhanced thermal stability Catalysis

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